CWP232291 -

CWP232291

Catalog Number: EVT-255880
CAS Number:
Molecular Formula: C27H33F3N4O3
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. CWP232291 is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.
Overview

CWP232291 is a small molecule identified as an inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to suppress tumor growth by modulating this signaling pathway.

Source

CWP232291 was developed by JW Pharmaceutical Corporation based in Seoul, Korea. It has been evaluated in clinical settings, particularly for its efficacy against relapsed or refractory acute myeloid leukemia and other cancers associated with aberrant Wnt signaling .

Classification

CWP232291 is classified as a Wnt/β-catenin inhibitor. This classification is significant because the Wnt/β-catenin pathway is frequently dysregulated in various cancers, making inhibitors like CWP232291 potential candidates for targeted cancer therapies .

Synthesis Analysis

Methods

The synthesis of CWP232291 involves several chemical reactions aimed at constructing its specific molecular architecture. While detailed synthetic routes are proprietary, the compound has been synthesized through methods that typically include:

  • Virtual Screening: Initial identification of potential inhibitors through computational methods.
  • Organic Synthesis Techniques: Utilizing standard organic chemistry techniques such as coupling reactions and functional group modifications to build the desired structure.

Technical Details

The synthesis process often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of CWP232291 post-synthesis .

Molecular Structure Analysis

Structure

CWP232291 has a complex molecular structure that facilitates its interaction with the Wnt signaling components. The precise three-dimensional conformation is critical for its biological activity.

Data

While the exact molecular formula and structure are not disclosed in detail within available literature, it is known that CWP232291 effectively binds to key proteins involved in the Wnt/β-catenin pathway, thereby inhibiting their activity. This interaction ultimately leads to the degradation of β-catenin, preventing its translocation to the nucleus and subsequent gene activation .

Chemical Reactions Analysis

Reactions

CWP232291 primarily functions through competitive inhibition of the β-catenin protein's interactions within the Wnt signaling cascade. This inhibition triggers a series of downstream effects:

  • Degradation of β-catenin: By promoting the phosphorylation of β-catenin, leading to its ubiquitination and subsequent proteasomal degradation.
  • Alteration of Gene Expression: Inhibition results in decreased transcription of target genes associated with cell proliferation and survival.

Technical Details

The compound's mechanism involves disrupting the formation of the β-catenin/TCF complex necessary for gene transcription. Experimental assays have demonstrated that treatment with CWP232291 leads to significant reductions in target gene expression levels in various cancer cell lines .

Mechanism of Action

Process

The mechanism by which CWP232291 exerts its effects can be summarized as follows:

  1. Inhibition of Wnt Ligand Binding: By blocking Wnt ligands from activating their receptors.
  2. Stabilization of Degradation Complex: Enhancing the formation and activity of the β-catenin degradation complex.
  3. Reduction in Nuclear β-catenin Levels: Leading to decreased transcriptional activity related to cell growth and survival.

Data

Studies indicate that CWP232291 not only inhibits β-catenin accumulation but also activates cellular stress responses, contributing to its anti-tumor effects .

Physical and Chemical Properties Analysis

Physical Properties

CWP232291 exhibits properties typical of small organic molecules used in drug development:

  • Solubility: Soluble in common organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Chemical Properties

Chemical analyses suggest that CWP232291 possesses:

  • Moderate Lipophilicity: Important for cellular uptake.
  • Specific Binding Affinity: High affinity for target proteins involved in the Wnt signaling pathway.

Relevant studies have characterized these properties through various assays including solubility tests and binding affinity measurements .

Applications

CWP232291's primary application lies within scientific research and clinical trials focused on cancer therapy. Its ability to inhibit the Wnt/β-catenin pathway makes it a candidate for treating:

  • Castration-resistant Prostate Cancer: Demonstrated efficacy in preclinical models.
  • Acute Myeloid Leukemia: Undergoing clinical trials to assess safety and effectiveness.

Research continues into its broader applications across various malignancies characterized by aberrant Wnt signaling pathways .

Properties

Product Name

CWP232291

Molecular Formula

C27H33F3N4O3

Synonyms

CWP-232291; CWP232291; CWP 232291.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.